molecular formula C16H14FNO3 B6407978 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% CAS No. 1262002-72-1

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%

Cat. No.: B6407978
CAS No.: 1262002-72-1
M. Wt: 287.28 g/mol
InChI Key: YHIZHDSLDCPHSJ-UHFFFAOYSA-N
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Description

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% (5-EFCA) is a fluorescent derivative of benzoic acid, with a wide range of applications in scientific research. It is a versatile molecule that can be used as a substrate for various enzyme assays, as a fluorescent probe for imaging, and as a model compound for studying the structure and function of proteins. 5-EFCA is also a useful tool for understanding the mechanism of action of drugs and other compounds.

Scientific Research Applications

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a substrate for various enzyme assays, such as the measurement of enzyme activity or the study of enzyme kinetics. It can also be used as a fluorescent probe for imaging, allowing for the visualization of proteins and other molecules in living cells. 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% is also a useful model compound for studying the structure and function of proteins, as it can be used to investigate protein-ligand interactions, protein conformation, and other aspects of protein structure and function.

Mechanism of Action

The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% is not well understood. It is believed that the fluorine atom in the molecule interacts with the enzyme active site, resulting in the formation of a covalent bond between the enzyme and 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%. This covalent bond is thought to be responsible for the enzyme's catalytic activity. In addition, the aminocarbonyl group is thought to interact with the enzyme's active site and serve as a recognition site for the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% have not been extensively studied. However, it is believed that 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also thought to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% is its versatility. It can be used in a variety of enzyme assays and imaging techniques, making it a useful tool for scientific research. In addition, it is relatively easy to synthesize and is stable in aqueous solutions. However, 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% can be toxic at high concentrations, and its fluorescence can be affected by other compounds in the environment.

Future Directions

There are several potential future directions for the use of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% in scientific research. These include the development of more sensitive and specific assays for enzyme activity, the use of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% as a drug target, the study of its effects on cell signaling pathways, and the exploration of its potential as an anticancer agent. In addition, further research is needed to better understand the mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% and its biochemical and physiological effects.

Synthesis Methods

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% can be synthesized using the reaction of 2-fluorobenzoic acid and N-ethylaminocarbonyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is isolated by a simple filtration procedure. The yield of the reaction is typically greater than 95%.

Properties

IUPAC Name

5-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-15(19)12-5-3-4-10(8-12)11-6-7-14(17)13(9-11)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIZHDSLDCPHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691373
Record name 3'-(Ethylcarbamoyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-72-1
Record name 3'-(Ethylcarbamoyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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